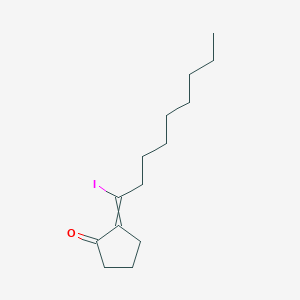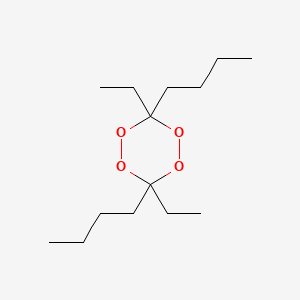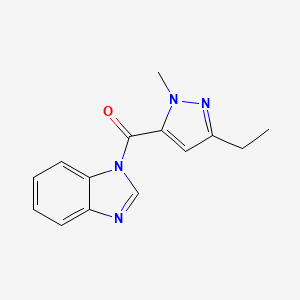
5-Octylthiophene-2-carbodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Octylthiophene-2-carbodithioic acid: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of laboratory synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings .
化学反応の分析
Types of Reactions: 5-Octylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
科学的研究の応用
Chemistry: In chemistry, 5-Octylthiophene-2-carbodithioic acid is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique electronic properties .
Biology: In biology, thiophene derivatives have been studied for their potential as antimicrobial and anticancer agents. The unique structure of thiophene allows for interactions with biological targets that can inhibit the growth of harmful cells .
Medicine: In medicine, thiophene derivatives are explored for their potential therapeutic applications. For example, some thiophene-based compounds have shown promise as anti-inflammatory and analgesic agents .
Industry: In industry, this compound is used in the production of organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
作用機序
The mechanism of action of 5-Octylthiophene-2-carbodithioic acid involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form coordination complexes with transition metals, which can influence the compound’s reactivity and biological activity . Additionally, the carbodithioic acid group can act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
類似化合物との比較
- Thiophene-2-carboxylic acid
- 5-Acetylthiophene-2-carboxylic acid
- 2,5-Diphenyl-1,3-oxazoline
Comparison: 5-Octylthiophene-2-carbodithioic acid is unique due to its octyl side chain and carbodithioic acid functional group. These features confer distinct properties such as increased hydrophobicity and enhanced metal-binding capabilities compared to other thiophene derivatives .
特性
CAS番号 |
921221-50-3 |
|---|---|
分子式 |
C13H20S3 |
分子量 |
272.5 g/mol |
IUPAC名 |
5-octylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C13H20S3/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
InChIキー |
FTASVSHXWZRUDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(S1)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)




